molecular formula C7H6FI B1333266 3-Fluoro-4-iodotoluene CAS No. 452-79-9

3-Fluoro-4-iodotoluene

Cat. No.: B1333266
CAS No.: 452-79-9
M. Wt: 236.02 g/mol
InChI Key: XVHYSMVSLDIUCM-UHFFFAOYSA-N
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Description

3-Fluoro-4-iodotoluene is an organic compound with the molecular formula C7H6FI It is a derivative of toluene, where the hydrogen atoms at the 3rd and 4th positions of the benzene ring are replaced by fluorine and iodine atoms, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Fluoro-4-iodotoluene can be synthesized through several methods. One common approach involves the iodination of 3-fluorotoluene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions, ensuring high yields and purity of the product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of catalysts and advanced purification techniques ensures the efficient production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-iodotoluene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The iodine atom can be reduced to form 3-fluorotoluene.

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of 3-fluoro-4-aminotoluene or 3-fluoro-4-thiocyanatotoluene.

    Oxidation: Formation of 3-fluoro-4-iodobenzoic acid or 3-fluoro-4-iodobenzaldehyde.

    Reduction: Formation of 3-fluorotoluene.

Scientific Research Applications

3-Fluoro-4-iodotoluene has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the labeling of biomolecules for imaging and diagnostic purposes.

    Medicine: Investigated for its potential use in the development of radiopharmaceuticals for positron emission tomography (PET) imaging.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-fluoro-4-iodotoluene primarily involves its reactivity towards nucleophiles and electrophiles. The presence of both fluorine and iodine atoms on the benzene ring enhances its reactivity, allowing it to participate in various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

  • 4-Fluoro-2-iodotoluene
  • 5-Fluoro-3-iodotoluene
  • 3-Fluoro-4-iodopyridine
  • 3-Fluoro-4-iodobenzonitrile
  • 4-Bromo-3-iodotoluene
  • 3-Amino-4-iodopyridine
  • 4-Fluorothioanisole
  • 3-Chloro-4-iodoaniline
  • 4-Iodotoluene
  • 2-Fluoro-5-iodopyridine

Uniqueness: 3-Fluoro-4-iodotoluene is unique due to the simultaneous presence of both fluorine and iodine atoms on the benzene ring. This dual substitution pattern imparts distinct reactivity and properties, making it a valuable intermediate in organic synthesis and various applications .

Biological Activity

3-Fluoro-4-iodotoluene is a halogenated aromatic compound that has garnered interest in various fields, particularly in medicinal chemistry and materials science. The presence of both fluorine and iodine substituents on the aromatic ring significantly influences its biological activity, making it a subject of research for potential applications in drug development and other chemical processes.

Chemical Structure and Properties

This compound has the molecular formula C_7H_6F I and a molecular weight of approximately 236.03 g/mol. The presence of the fluorine atom enhances its lipophilicity, while the iodine atom can participate in various chemical reactions, including electrophilic substitutions and nucleophilic attacks.

Anticancer Potential

Recent studies have indicated that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, fluorinated analogs have been explored as histone deacetylase inhibitors (HDACis), which play a crucial role in cancer therapy by altering gene expression. The introduction of fluorine into these compounds often enhances their binding affinity to biological targets, potentially increasing their efficacy against cancer cells .

Compound Activity Reference
This compoundPotential HDACi
4-IodotolueneModerate anticancer activity
Fluorinated analogsEnhanced binding to HDAC

Toxicological Studies

Toxicological assessments reveal that this compound exhibits certain hazardous properties, particularly concerning aquatic environments. It is classified under long-term environmental hazards, indicating potential ecological impacts if released into water systems . The compound's acute toxicity and irritant properties have also been documented, necessitating cautious handling in laboratory settings.

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves electrophilic aromatic substitution reactions where fluorine is introduced via various fluorination methods. Recent advancements have utilized hypervalent iodine reagents in combination with HF sources to achieve selective fluorination of iodo-substituted toluenes .

Synthesis Pathway Example

A common synthetic route involves the following steps:

  • Starting Material : 4-Iodotoluene
  • Reagent : Selectfluor or Olah's reagent (Et₃N·HF)
  • Reaction Conditions : Stirring at room temperature for several hours.
  • Yield : Typically ranges from 39% to 94% depending on conditions .

Case Studies

  • Fluorination Studies : Research has demonstrated that the introduction of fluorine into the structure can significantly alter biological activity. In one study, various fluorinated derivatives were synthesized and tested for their ability to inhibit histone deacetylases, showing promising results for compounds similar to this compound .
  • Anticancer Drug Development : Another case study focused on the development of fluorinated compounds as potential anticancer agents, highlighting how structural modifications can enhance biological efficacy through improved interactions with target proteins involved in cancer progression .

Properties

IUPAC Name

2-fluoro-1-iodo-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FI/c1-5-2-3-7(9)6(8)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVHYSMVSLDIUCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70379073
Record name 3-Fluoro-4-iodotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

452-79-9
Record name 2-Fluoro-1-iodo-4-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=452-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-4-iodotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

Under dry nitrogen, a solution prepared by dissolving 4-bromo-3-fluorotoluene (10 g) in THF (50 mL) was cooled to −72° C. Then, a 1.6 mol/L n-butyl lithium hexane solution (35 mL) was added at −72° C. to the solution such a rate that the inside temperature was not more than −65° C., followed by further stirring at −72° C. for 1 hour. A solution prepared by dissolving iodine (14.8 g) in THF (30 mL) was added at −72° C. to the resultant mixture such a rate that the inside temperature was not more than −60° C., and the temperature was slowly increased to room temperature. Then, a saturated aqueous ammonium chloride solution and hexane were added at room temperature to separate an organic layer, and the organic layer was washed with a 10% aqueous sodium sulfite solution two times and saturated brine in that order, and then dried with sodium sulfate. The sodium sulfate was filtered off, and the organic solvent was distilled off under reduced pressure. The residue was purified by silica gel column chromatography to yield 13.0 g of 3-fluoro-4-iodotoluene as a yellow liquid.
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10 g
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Synthesis routes and methods III

Procedure details

To a suspension of 2-fluoro-4-methylaniline (2.0 g, 16 mmol) in aqueous sulfuric acid (˜7 N) was added an aqueous solution of sodium nitrite (1.10 g, 16 mmol, 10 mL water) dropwise at 0° C. and the resulting light orange solution was stirred for 30 minutes. This solution was carefully poured into an aqueous solution of potassium iodide (3.98 g, 24 mmol, 16 mL water) at 80° C. and the resulting red mixture was stirred 1.5 hours at 80° C., and overnight at 50° C. The reaction was cooled to room temperature, poured into water (300 mL), and sodium bisulfite added until the light yellow color remained constant. The aqueous was extracted with diethyl ether (2×125 mL) and the organics were combined, washed with brine, dried (sodium sulfate), filtered, and the ether evaporated to give 2.5 g (66%) of crude product as a yellow green oil. Used without further purification. 1H NMR (CDCl3) δ2.32 (s, 3H,), 6.72 (dd, 1H, J=1.28 Hz, J=8.05 Hz), 6.88 (dd, 1H, J=1.28 Hz, JH=8.97 Hz), 7.58 (dd, 1H, J=1.08 Hz, J=6.78 Hz).
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66%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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